![molecular formula C14H18O2S B14260444 [1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene CAS No. 401479-40-1](/img/structure/B14260444.png)
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene is an organic compound characterized by the presence of a benzene ring attached to a but-3-ene-1-sulfonyl group and a but-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene typically involves the reaction of but-3-ene-1-sulfonyl chloride with but-3-en-1-ylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The double bonds in the but-3-ene groups can be oxidized to form epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Sulfides.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmacophore in drug design.
Industry: Possible applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene is not well-documented. its reactivity can be attributed to the presence of the sulfonyl and but-3-ene groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene: Characterized by the presence of both sulfonyl and but-3-ene groups.
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]toluene: Similar structure but with a methyl group on the benzene ring.
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
401479-40-1 |
|---|---|
Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
1-but-3-enylsulfonylbut-3-enylbenzene |
InChI |
InChI=1S/C14H18O2S/c1-3-5-12-17(15,16)14(9-4-2)13-10-7-6-8-11-13/h3-4,6-8,10-11,14H,1-2,5,9,12H2 |
InChI Key |
GBMBNEGZRDIRMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCS(=O)(=O)C(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)
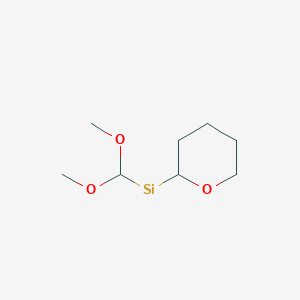
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
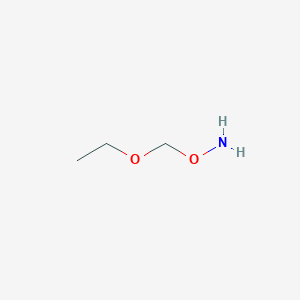
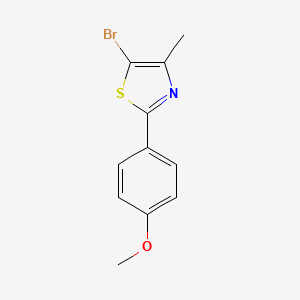

![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
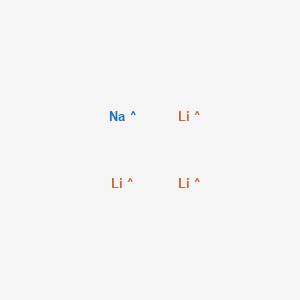
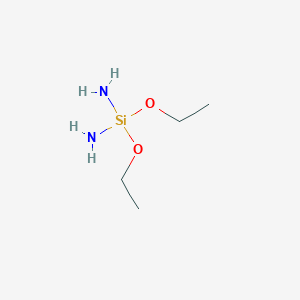
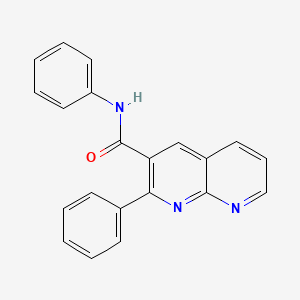
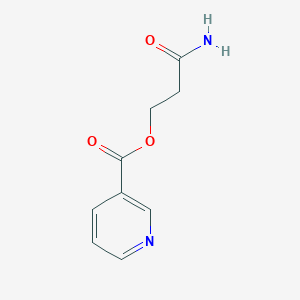
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)
